Metirosine (CAS 658-48-0), supplied commercially as the racemic mixture DL-alpha-methyltyrosine (Racemetirosine), is a synthetic amino acid derivative and a potent competitive inhibitor of tyrosine 3-monooxygenase (tyrosine hydroxylase, TH)[1]. As the rate-limiting enzyme in catecholamine biosynthesis, TH is responsible for converting natural tyrosine to L-DOPA. By incorporating a sterically hindering alpha-methyl group, this compound resists standard enzymatic degradation, providing sustained blockade of dopamine, norepinephrine, and epinephrine synthesis [2]. In industrial and laboratory procurement, the racemic form (CAS 658-48-0) is highly prioritized over the enantiopure L-isomer (CAS 672-87-7) for bulk biochemical assays, large-scale animal depletion models, and solid-phase peptide synthesis. It offers a highly cost-effective substitute that maintains the necessary chemical reactivity and biological transport competition without the premium associated with chiral resolution [3].
Substituting racemic Metirosine (DL-alpha-methyltyrosine) with natural L-Tyrosine or downstream inhibitors like alpha-methyl-DOPA fundamentally alters experimental and synthetic outcomes [1]. Natural L-Tyrosine acts as a rapidly metabolized substrate rather than an inhibitor, failing to arrest catecholamine synthesis. Conversely, downstream modulators like alpha-methyl-DOPA inhibit DOPA decarboxylase and are subsequently converted into false neurotransmitters (e.g., alpha-methylnorepinephrine), which confound neurochemical assays by actively stimulating adrenergic receptors [2]. Metirosine specifically targets the first, rate-limiting step (TH), ensuring a clean, absolute depletion of downstream catecholamines without generating active false-transmitter artifacts. Furthermore, attempting to substitute the racemate (CAS 658-48-0) with the pure L-isomer (CAS 672-87-7) in early-stage peptide synthesis or high-throughput LAT-1 transport screening unnecessarily inflates procurement costs by orders of magnitude without proportional gains in base chemical utility, as the D-isomer in the racemate actively contributes to cellular transport blockade [3].
When establishing models of catecholamine deficiency, the choice of inhibitor dictates the purity of the neurochemical environment. Metirosine (DL-AMPT) targets the rate-limiting Tyrosine Hydroxylase (TH) step, achieving a 50 to 79 percent absolute reduction in total catecholamines (dopamine, norepinephrine, epinephrine) at standard dosages [1]. In contrast, alpha-methyl-DOPA acts downstream at the DOPA decarboxylase step. While it reduces normal catecholamines, it is metabolized into alpha-methylnorepinephrine, a false neurotransmitter that actively binds receptors and confounds baseline measurements[2].
| Evidence Dimension | Mechanism of Catecholamine Depletion |
| Target Compound Data | Metirosine (DL-AMPT): 50-79% absolute reduction in total catecholamines via rate-limiting TH inhibition. |
| Comparator Or Baseline | Alpha-methyl-DOPA: Generates active false neurotransmitters (alpha-methylnorepinephrine) rather than achieving absolute depletion. |
| Quantified Difference | Metirosine provides true depletion without receptor-activating artifacts. |
| Conditions | In vivo catecholamine synthesis blockade models. |
Procuring Metirosine is essential for researchers requiring a clean catecholamine depletion model without the confounding receptor activation caused by false transmitters.
For large-scale cellular starvation assays targeting the L-type amino acid transporter 1 (LAT-1), the racemic form (CAS 658-48-0) offers a distinct functional and economic advantage over the pure L-isomer (CAS 672-87-7). While the L-isomer is the active TH inhibitor, both the D- and L-isomers in the racemate actively compete with natural amino acids for LAT-1 (CD98) cellular uptake [1]. This dual-enantiomer saturation effectively blocks intracellular precursor transport at a fraction of the bulk procurement cost required for the chirally resolved L-isomer .
| Evidence Dimension | LAT-1 Transporter Competition & Cost-Utility |
| Target Compound Data | Racemic Metirosine (CAS 658-48-0): 100% of mass competes for LAT-1 transport (both D and L isomers) at standard bulk pricing. |
| Comparator Or Baseline | Enantiopure L-Metirosine (CAS 672-87-7): Higher cost per gram; lacks the added LAT-1 saturation mass provided by the D-isomer. |
| Quantified Difference | Racemate provides equivalent or superior transport blockade per dollar spent in non-chiral-dependent assays. |
| Conditions | In vitro LAT-1 (CD98) cellular uptake assays. |
Allows buyers to achieve effective cellular amino acid starvation and transport blockade at a significantly lower budget for high-throughput studies.
The structural addition of the alpha-methyl group fundamentally alters the compound's processability and in vivo stability compared to natural L-Tyrosine. Natural L-Tyrosine is rapidly degraded via natural decarboxylation and transamination pathways, possessing a half-life measured in minutes, making it unsuitable for sustained inhibition [1]. Metirosine's alpha-methyl group provides steric hindrance against these enzymes, yielding a sustained physiological presence that requires 48 to 72 hours to reach maximum steady-state catecholamine depletion [2].
| Evidence Dimension | Metabolic Half-Life and Stability |
| Target Compound Data | Metirosine (DL-AMPT): Alpha-methyl group blocks transamination, yielding sustained stability (max effect at 48-72 hours). |
| Comparator Or Baseline | Natural L-Tyrosine: Rapidly degraded via natural metabolic pathways (half-life in minutes). |
| Quantified Difference | Metirosine provides multi-day stability and inhibition, whereas natural tyrosine is rapidly cleared. |
| Conditions | In vivo pharmacokinetic tracking and enzymatic degradation assays. |
Critical for procurement in long-term in vivo studies or as a stable building block in solid-phase peptide synthesis where resistance to enzymatic cleavage is required.
Due to its mechanism of blocking the rate-limiting Tyrosine Hydroxylase step without generating false neurotransmitters, the racemic form of Metirosine is the standard, cost-effective choice for inducing systemic dopamine and norepinephrine depletion in rodent models for behavioral and neuropharmacological research[1].
Utilized in high-throughput cellular assays targeting the L-type amino acid transporter 1 (LAT-1). The racemic mixture is highly efficient here, as both enantiomers actively compete with natural amino acids to starve rapidly dividing cells of essential precursors, maximizing transport saturation per gram procured[2].
Serves as a sterically hindered, enzymatically stable unnatural amino acid building block. The alpha-methyl group prevents standard transamination and decarboxylation, making it an ideal precursor for developing degradation-resistant peptide therapeutics where chiral resolution can be managed post-synthesis .